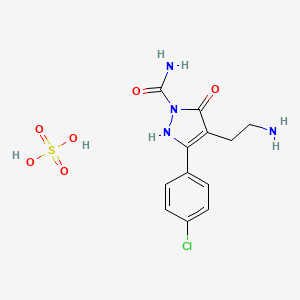

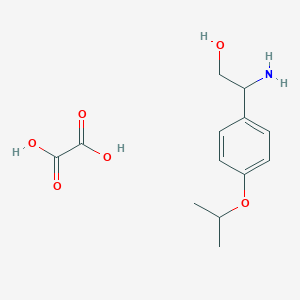

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate, while not directly synthesized or analyzed in the provided papers, is related to the class of compounds that include substituted phenyl ethanolamines. These compounds are of interest due to their relevance in pharmaceutical applications, particularly as intermediates in the synthesis of cardiovascular drugs .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start from substituted phenylethanol or similar precursors. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was achieved using β-phenylethanol as a raw material through a sequence of esterification, nitration, hydrolysis, and reduction, yielding a high purity product . Similarly, substituted indoles, which share a common aromatic structure with phenyl ethanolamines, were synthesized from corresponding indolines through dehydrogenation .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated by X-ray diffraction analysis, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . Although the exact structure of this compound is not provided, similar analytical methods could be employed to determine its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The chemical behavior of phenyl ethanolamines and related compounds under various conditions has been studied. For instance, the transformation of 2-(2,6-diaminophenyl)ethanol to 4-hydroxyindoline and 4-aminoindoline under heating in acidic conditions demonstrates the reactivity of such compounds under different chemical environments . These reactions are crucial for the development of synthetic pathways for pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of halogen atoms in the molecules, as seen in the synthesis of structural isomers of β2 agonists, affects their metabolic stability and pharmacokinetics, as halogens prevent rapid metabolic inactivation . The solvate and hydrate forms of these compounds, as determined by crystallography, also indicate their solubility and potential interactions with solvents . These properties are essential for understanding the behavior of these compounds in biological systems and their suitability for drug development.

Scientific Research Applications

Hybrid Catalytic Systems for Ethanol Oxidation

Research demonstrates the use of organic catalysts combined with enzymes to catalyze complete ethanol electrooxidation, highlighting potential applications in biosensors, environmental monitoring, and biofuel cells (Franco et al., 2020).

Hydrogen Bonding Studies

The study of hydrogen bonding in compounds with amine and hydroxyl functional groups, such as 4-aminophenyl ethanol, reveals their potential to form hydrogen bonds with carboxylic acids, indicating significant implications for understanding molecular interactions (Obenchain et al., 2015).

Polymer Synthesis and Applications

Research into using commercial aminoalcohols as direct initiators for polymer synthesis, without the need for protecting the hydroxyl groups, opens up new avenues for creating metal-free polymers with diverse applications (Bakkali-Hassani et al., 2018).

Chemical Reactions and Synthesis Processes

Investigations into the liquid-phase dehydration of compounds like 1-(4-aminophenyl)ethanol in the presence of acid catalysts provide insights into the synthesis of important intermediates for various industrial applications (Schul’tsev & Panarin, 2010).

Novel Precursors for NLO Active Polyurethanes

The synthesis and characterization of new derivatives for the development of electro-optical active polyurethanes show the potential for creating materials with enhanced non-linear optical (NLO) properties, useful in various technological applications (Jecs et al., 2009).

Safety and Hazards

properties

IUPAC Name |

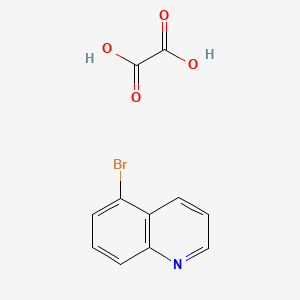

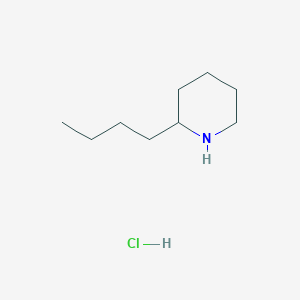

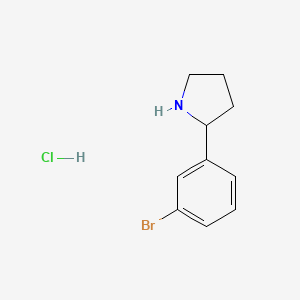

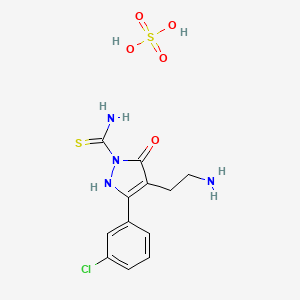

2-amino-2-(4-propan-2-yloxyphenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H2O4/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;3-1(4)2(5)6/h3-6,8,11,13H,7,12H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKPMFIDAABLPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)